(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one
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Overview
Description
(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinyl and Phenyl Groups: The morpholinyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Chloro-4-phenylazetidin-2-one: Lacks the morpholinyl group.
(3S,4S)-3-Chloro-4-[2-(piperidin-4-yl)phenyl]-1-phenylazetidin-2-one: Contains a piperidinyl group instead of a morpholinyl group.
(3S,4S)-3-Bromo-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one: Contains a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the morpholinyl group in (3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61200-77-9 |
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Molecular Formula |
C19H19ClN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(3S,4S)-3-chloro-4-(2-morpholin-4-ylphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-18(22(19(17)23)14-6-2-1-3-7-14)15-8-4-5-9-16(15)21-10-12-24-13-11-21/h1-9,17-18H,10-13H2/t17-,18-/m0/s1 |
InChI Key |
NEFFQOZFGJRXJE-ROUUACIJSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2[C@H]3[C@@H](C(=O)N3C4=CC=CC=C4)Cl |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C3C(C(=O)N3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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